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Cat. No.: B1160136 Get Quote

An In-depth Technical Guide to Amifampridine-d3

Introduction
Amifampridine, also known as 3,4-diaminopyridine (3,4-DAP), is a potassium channel blocker

used for the symptomatic treatment of rare neuromuscular disorders, most notably Lambert-

Eaton myasthenic syndrome (LEMS).[1][2] LEMS is an autoimmune condition where the body's

own antibodies attack voltage-gated calcium channels on presynaptic nerve terminals,

impairing the release of the neurotransmitter acetylcholine and leading to muscle weakness.[1]

[3] Amifampridine counteracts this by prolonging the nerve signal, thereby enhancing

acetylcholine release.[2][3][4][5]

Amifampridine-d3 is the deuterium-labeled analogue of Amifampridine. Deuterated

compounds are frequently used in research and clinical studies, particularly in pharmacokinetic

analyses, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can

lead to a slower rate of metabolism, which is useful for mass spectrometry-based quantification

and for investigating metabolic pathways. This guide provides a detailed overview of the

chemical structure, properties, mechanism of action, and analytical methodologies related to

Amifampridine-d3.

Chemical Structure and Properties
Amifampridine-d3 is structurally identical to Amifampridine, with the exception that three

hydrogen atoms have been replaced by deuterium atoms. This substitution minimally affects
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the molecule's chemical properties but results in a higher molecular weight.

Table 1: Physicochemical Properties of Amifampridine and Amifampridine-d3

Property Amifampridine Amifampridine-d3 Reference

IUPAC Name pyridine-3,4-diamine
pyridine-3,4-diamine-

d3
[6]

Synonyms
3,4-Diaminopyridine;

3,4-DAP

3,4-Diaminopyridine-

d3
[1][7]

CAS Number 54-96-6 2732980-95-7 [2][7]

Molecular Formula C₅H₇N₃ C₅H₄D₃N₃ [2][6]

Molecular Weight 109.13 g/mol ~112.15 g/mol [2][6]

Melting Point
218-220 °C

(decomposes)

Not reported

(expected to be

similar)

[2]

Water Solubility
25 g/L at 20 °C; freely

soluble

Not reported

(expected to be

similar)

[1][2]

logP -0.48 to -0.9

Not reported

(expected to be

similar)

[1]

pKa (Strongest Basic) 9.25

Not reported

(expected to be

similar)

[1]

Note: Properties for Amifampridine-d3 are largely inferred from Amifampridine, with the

exception of molecular formula and weight.

Mechanism of Action: Signaling Pathway
Amifampridine's therapeutic effect stems from its role as a broad-spectrum, voltage-gated

potassium (Kv) channel blocker.[5][7] In the presynaptic nerve terminal, the efflux of potassium
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ions through these channels is crucial for repolarizing the cell membrane and terminating the

action potential. By blocking these channels, Amifampridine prolongs the depolarization of the

presynaptic membrane.[1][2][8]

This extended depolarization keeps voltage-gated calcium channels open for a longer duration,

leading to an increased influx of calcium ions into the nerve terminal.[3] The elevated

intracellular calcium concentration enhances the exocytosis of vesicles containing acetylcholine

(ACh), resulting in a greater release of ACh into the synaptic cleft.[1][4] This increased

availability of ACh at the neuromuscular junction helps to overcome the signal transmission

deficit seen in LEMS, thereby improving muscle contraction and strength.[8]
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Caption: Mechanism of action of Amifampridine at the neuromuscular junction.

Pharmacokinetics
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Amifampridine is rapidly absorbed after oral administration, with bioavailability reported

between 93-100%.[1][2] It is extensively metabolized, primarily by N-acetyltransferase 2

(NAT2), to an inactive metabolite, 3-N-acetyl-amifampridine.[1] Genetic variations in NAT2 can

affect systemic exposure, with "slow acetylators" potentially having higher drug concentrations.

[4][6]

Table 2: Pharmacokinetic Parameters of Amifampridine

Parameter Value Reference

Bioavailability 93-100% [1][2]

Time to Peak Plasma (Tmax) 0.6 - 1.3 hours [1][4]

Plasma Protein Binding ~25% [1]

Metabolism Acetylation via NAT2 [1]

Elimination Half-Life 2.5 - 4.2 hours [1][2]

Route of Elimination Primarily renal (>93%) [1]

Unchanged in Urine ~19% [1][2]

Experimental Protocols
Synthesis of Amifampridine Phosphate
The synthesis of Amifampridine often starts from a commercially available precursor, which is

then converted to the free base and subsequently to the more stable phosphate salt.[9][10] The

phosphate salt formulation is preferred for pharmaceutical use due to its stability and high

water solubility.[2][10]

A common synthetic route involves the reduction of a nitro group to an amine. A general

protocol for producing the phosphate salt is as follows:

Reduction: 3-nitropyridin-4-amine is hydrogenated using a palladium on carbon (Pd/C)

catalyst in a solvent mixture like methanol and tetrahydrofuran (THF). The reaction proceeds

until the uptake of hydrogen ceases, indicating the conversion of the nitro group to an amino

group, yielding Amifampridine (3,4-diaminopyridine) free base.[9]
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Salt Formation: The resulting Amifampridine base is dissolved in an alcoholic solvent.[10]

Precipitation: An aqueous solution of concentrated phosphoric acid is added to the alcoholic

solution of the base. This causes the Amifampridine phosphate salt to precipitate out of the

solution.[10]

Isolation: The precipitated salt is then isolated, typically through filtration, and dried to yield

the final product.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://patents.google.com/patent/EP3696169A1/en
https://patents.google.com/patent/EP3696169A1/en
https://patents.google.com/patent/EP3696169A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1160136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material:
3-Nitropyridin-4-amine

Step 1: Reduction
(H₂, 10% Pd/C catalyst)

in MeOH/THF

Intermediate:
Amifampridine (Free Base)

Step 2: Dissolution
in Alcoholic Solvent

Step 3: Precipitation
(Add concentrated H₃PO₄)

Step 4: Isolation
(Filtration and Drying)

Final Product:
Amifampridine Phosphate
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Plasma Sample
(Containing Amifampridine

+ Amifampridine-d3 IS)

Step 1: Sample Preparation
(Liquid-Liquid Extraction)

Step 2: Chromatographic Separation
(Reverse Phase C18 HPLC Column)

Step 3: Mass Spectrometric Detection
(MRM Mode: m/z 110 → 96)

Step 4: Data Analysis
(Peak Area Ratio vs. Calibration Curve)

Final Result:
Quantified Amifampridine

Concentration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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